molecular formula C21H29N3O3S B2508171 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide CAS No. 1049442-40-1

2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide

Cat. No. B2508171
CAS RN: 1049442-40-1
M. Wt: 403.54
InChI Key: YIKZKKYRLXDXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The methoxyphenyl group suggests potential for interaction with biological targets, while the phenylpiperazine moiety is often associated with central nervous system activity. The ethanesulfonamide part of the molecule could confer solubility and potentially aid in bioavailability .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of an amine with benzenesulfonyl chloride to yield the parent sulfonamide, which can then be further derivatized. For instance, the synthesis of N-(4-methoxyphenethyl)benzenesulfonamide was achieved by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides in the presence of a weak base . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate phenylpiperazine moiety.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. Crystal structure analysis of similar compounds has revealed that supramolecular interactions, such as C—H∙∙∙πaryl and C—H∙∙∙O, can lead to the formation of two-dimensional or three-dimensional architectures, which may affect the compound's interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on the functional groups present. For example, the tertiary amino function in a substituted piperazine moiety can be removed by acid treatment, as demonstrated with a sulfonate reagent used for analytical derivatization in liquid chromatography . This type of reactivity could be relevant for the compound if it contains a similar tertiary amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their application as therapeutic agents or analytical reagents. For instance, the high-affinity inhibition of kynurenine 3-hydroxylase by certain benzenesulfonamides suggests that these compounds can effectively interact with enzyme active sites, which is indicative of their chemical reactivity and potential for specificity . Additionally, the synthesis of radiolabeled benzenesulfonamides for positron emission tomography (PET) imaging implies that these compounds can be modified to possess the necessary properties for in vivo imaging applications .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heterocyclic Systems : Derivatives of 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide have been synthesized, leading to new heterocyclic systems. These compounds demonstrated significant anti-inflammatory activity (Annapurna & Jalapathi, 2014).

  • X-ray Powder Diffraction Studies : Compounds related to 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide have been characterized using X-ray powder diffraction, providing valuable information about their structural properties (Wang et al., 2017).

Biological and Pharmacological Research

  • Antibacterial Applications : Synthesized derivatives have shown biofilm inhibitory action against Escherichia coli, indicating potential applications as antibacterial agents (Abbasi et al., 2019).

  • Antidepressant and Anxiolytic Effects : Some derivatives have shown promising results in animal models as potential antidepressant and anxiolytic agents, suggesting therapeutic applications in treating mental health disorders (Pytka et al., 2015).

  • Antioxidant and Anticancer Activities : Novel derivatives have exhibited significant antioxidant and anticancer activities, highlighting their potential as therapeutic agents for various diseases (Tumosienė et al., 2020).

Chemical and Material Sciences

  • Studies on Binuclear Cu(II) Complexes : Research on the ligands derived from 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide has led to insights into the synthesis and physiochemical studies of binuclear Cu(II) complexes, contributing to the field of coordination chemistry (Karthikeyan et al., 2001).

  • Fluorophores for Zinc(II) Detection : Derivatives have been used in the synthesis of fluorophores for zinc(II) detection, aiding in the study of intracellular zinc levels, crucial for various biological processes (Kimber et al., 2001).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-27-21-9-7-19(8-10-21)11-18-28(25,26)22-12-13-23-14-16-24(17-15-23)20-5-3-2-4-6-20/h2-10,22H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKZKKYRLXDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.